

# The Function of Citrulline in Protease-Sensitive Linkers: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Acid-propionylamino-Val-Cit-OH	
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This technical guide provides a comprehensive overview of the critical role of the amino acid citrulline in the design and function of protease-cleavable linkers, a cornerstone technology in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs). By leveraging the specific enzymatic activity within target cells, these linkers enable the conditional release of therapeutic payloads, enhancing efficacy while minimizing systemic toxicity. This document details the mechanism of action, presents comparative quantitative data, and provides key experimental protocols for the evaluation of these sophisticated biochemical tools.

## **Introduction to Protease-Cleavable Linkers**

Protease-cleavable linkers are short peptide sequences engineered into a drug conjugate that are designed to be stable in systemic circulation but are selectively hydrolyzed by proteases overexpressed in target tissues or specific subcellular compartments.[1] This targeted release mechanism is fundamental to modern targeted therapies, allowing for the delivery of highly potent cytotoxic agents directly to cancer cells, thereby sparing healthy tissues.[1] The valine-citrulline (Val-Cit) dipeptide is arguably the most successful and widely utilized enzyme-cleavable linker in ADC development.[2][3]

# The Core Mechanism: Valine-Citrulline Linker Cleavage





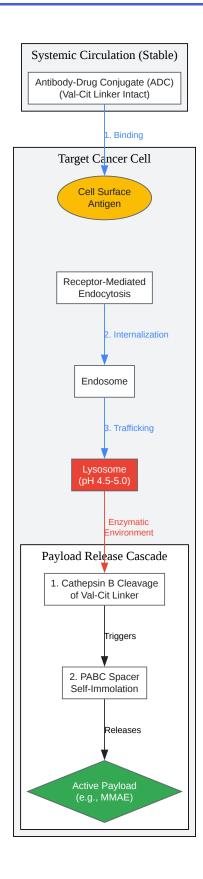


The Val-Cit linker system facilitates a sophisticated, two-step intracellular release of a conjugated payload. This process is initiated following the internalization of the ADC and its trafficking to the lysosome.

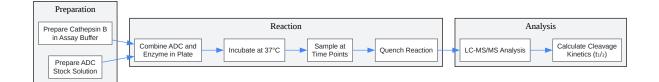
Step 1: Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome is optimal for cysteine proteases like Cathepsin B.[4] Cathepsin B, which is often upregulated in tumor cells, recognizes the Val-Cit motif and specifically cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC).[4] [5]

Step 2: Self-Immolation: The cleavage by Cathepsin B is the trigger for the second step. The removal of the dipeptide exposes a free amine on the PABC spacer, which initiates a spontaneous 1,6-elimination reaction. This process releases the active drug in its unmodified form, along with carbon dioxide and the remnant of the spacer.[6]

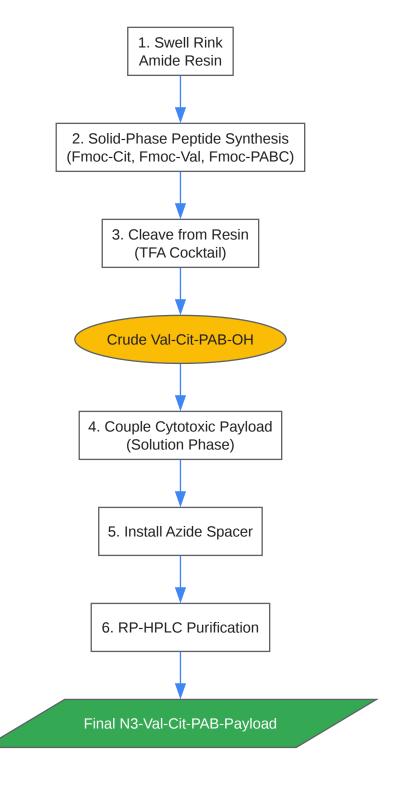












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